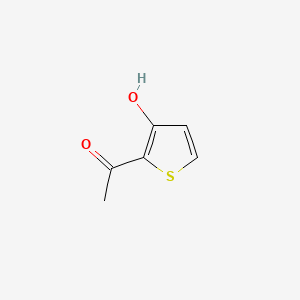

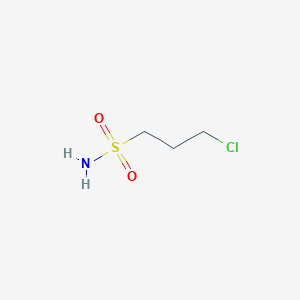

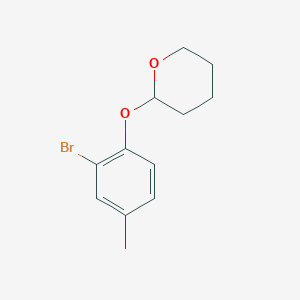

![molecular formula C13H11Si B1601384 5-Methyl-5H-dibenzo[b,d]silole CAS No. 53268-89-6](/img/structure/B1601384.png)

5-Methyl-5H-dibenzo[b,d]silole

Vue d'ensemble

Description

5-Methyl-5H-dibenzo[b,d]silole is a chemical compound with the formula C13H12Si . It is used for research purposes .

Synthesis Analysis

The synthesis of 5-Methyl-5H-dibenzo[b,d]silole and similar compounds has been reported in the literature . For instance, an organic–inorganic hybrid fluorescent nano-molecular dendrimer has been synthesized by grafting silafluorene units onto the polyhedral oligomeric silsesquioxane core through a hydrosilylation reaction . Another synthetic method involves the pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline .Molecular Structure Analysis

The molecular structure of 5-Methyl-5H-dibenzo[b,d]silole is characterized by a silicon atom incorporated into a dibenzo[b,d]silole framework . The molecular weight of a similar compound, 5-(2-Methyl-2-propanyl)-5-phenyl-5H-dibenzo[b,d]silole, is 314.496 Da .Applications De Recherche Scientifique

Crystal Structure and Conformation

5-Methyl-5H-dibenzo[b,d]silole and its derivatives have been studied for their crystal structures and molecular conformations. Corey et al. (1977) examined the structures of 5-methyl-5-phenyl-5H-dibenzo[b,f] silepin and its saturated analog, noting their orthorhombic and monoclinic space group crystallizations, and the boat conformation of the tricyclic framework (Corey, Corey, & Glick, 1977).

Organic Solar Cells

In the context of organic solar cells, 5-Methyl-5H-dibenzo[b,d]silole has been utilized as a building block for electron acceptors. Gupta et al. (2015) designed a non-fullerene electron acceptor based on dibenzosilole and naphthalenediimide, which was used in bulk-heterojunction organic solar cells, demonstrating a power conversion efficiency of 1.16% (Gupta et al., 2015).

Power Conversion Efficiency in Solar Cells

Ramki et al. (2019) provided a comprehensive review of the low power conversion efficiency of dibenzo derivatives, including dibenzo[b,d]silole, in bulk heterojunction organic solar cells. They identified factors like low π-conjugation and poor hole mobility as reasons for the lower efficiency (Ramki et al., 2019).

Electronic and Optical Properties

Wang et al. (2015) explored silafluorene-based host materials for blue phosphorescent organic light-emitting devices, using 5-methyl-5H-dibenzo[b,d]silole as a building block. Their findings suggest that silafluorene moieties are promising for constructing wide-energy-gap materials (Wang et al., 2015).

Synthesis and Reactivity

Tsuda et al. (2021) presented a palladium-catalyzed synthesis of 5H-dibenzo[b,f]silepins, demonstrating the potential of 1,n-metal migration processes in creating compounds with tunable optical and electronic properties (Tsuda, Choi, & Shintani, 2021).

Orientations Futures

The future directions for the research and application of 5-Methyl-5H-dibenzo[b,d]silole and similar compounds are promising. For instance, a novel electron-rich small-molecule containing a silafluorene core has been synthesized and incorporated into a CH3NH3PbI3 perovskite solar cell as a hole transporting material, achieving an overall power conversion efficiency of ∼11% . This suggests that 5-Methyl-5H-dibenzo[b,d]silole and similar compounds could have potential applications in the field of optoelectronics .

Propriétés

InChI |

InChI=1S/C13H11Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZUEQAMNQSINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30788703 | |

| Record name | 5-Methyl-5H-dibenzo[b,d]silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30788703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-5H-dibenzo[b,d]silole | |

CAS RN |

53268-89-6 | |

| Record name | 5-Methyl-5H-dibenzo[b,d]silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30788703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)

![[2-(Methoxymethyl)phenyl]methanol](/img/structure/B1601313.png)

![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)